Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine
Description
Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine (CAS: 416865-30-0) is a secondary amine featuring a furan-2-ylmethyl group attached to a 4-methylcyclohexyl moiety. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The compound combines a heteroaromatic furan ring with a bulky aliphatic cyclohexyl group, influencing its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFBUMEYIHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reductive Amination Using Molecular Hydrogen
Noble Metal-Catalyzed Systems
Reductive amination of furfural derivatives with 4-methylcyclohexylamine under hydrogen gas represents the most direct route to Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine. Ruthenium-based catalysts exhibit superior performance due to their balanced hydrogenation and dehydrogenation activity. For example, Ru nanoparticles supported on niobium oxide (Ru/Nb2O5·nH2O-300) achieved 89% yield at 70°C under 1.0 MPa H2 pressure. The acidic Nb2O5 support facilitates imine intermediate formation, while metallic Ru clusters selectively hydrogenate the C=N bond without over-hydrogenating the furan ring.
Rhodium catalysts demonstrate even higher efficiency under milder conditions. Rh/Al2O3 systems catalyze the reaction at 50°C with 0.5 MPa H2, delivering 91.5% yield in 6 hours. Comparative studies reveal Rh's exceptional ability to activate molecular hydrogen while suppressing side reactions like furan ring saturation.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ru/Nb2O5·nH2O | 70 | 1.0 | 8 | 89 |
| Rh/Al2O3 | 50 | 0.5 | 6 | 91.5 |
| Pd/C | 80 | 2.0 | 12 | 67 |
Non-Noble Metal Catalysts
Nickel-based systems offer cost-effective alternatives despite requiring higher reaction temperatures. Magnetic Fe3O4@SiO2-Ni catalysts achieve quantitative yields under microwave irradiation (115°C, 2.0 MPa H2). The core-shell structure enhances stability, allowing six consecutive cycles without significant activity loss. Cobalt catalysts show unique selectivity profiles – Raney Co produces 82% target amine versus 24.3% tetrahydrofurfurylamine byproduct with Raney Ni.
Transfer Hydrogenation Approaches
Formic Acid-Mediated Reductions
Formic acid serves as both proton donor and hydrogen source in Au/TiO2-R catalyzed systems. Gold nanoparticles (2-3 nm) on rutile TiO2 enable 94% yield at 60°C through a tandem mechanism:
- Furfural + 4-methylcyclohexylamine → Imine intermediate
- HCOOH decomposition → Active hydrogen species
- Imine hydrogenation → Target amine
The TiO2 support's mild acidity (0.12 mmol/g NH3-TPD) optimizes imine formation kinetics while Au sites regulate hydrogen transfer.
Alcohol-Based Hydrogen Donors
Methanol and ethanol enable solvent-free reactions under basic conditions. Cs2CO3-mediated systems at 60°C achieve 88% yield in 3 hours through Meerwein-Ponndorf-Verley (MPV) reduction mechanisms. Isotopic labeling studies confirm β-hydride transfer from alcohol to the imine intermediate.
Mechanistic Considerations and Side Reactions
The reaction pathway involves three critical steps:
- Condensation : Furfural + 4-methylcyclohexylamine → N-(furan-2-ylmethylene)-4-methylcyclohexylamine
- Hydrogenation : C=N bond reduction → this compound
- Byproduct Formation :
- Furan ring hydrogenation (3-12% depending on catalyst)
- Aldol condensation of furfural (suppressed below 80°C)
In situ FTIR studies on Ru/Nb2O5 reveal imine adsorption energy of -58 kJ/mol, explaining the support's crucial role in intermediate stabilization.
Industrial Scalability and Process Optimization
Continuous Flow Systems
Fixed-bed reactors with Ru/Al2O3 catalysts demonstrate 86% space-time yield (2.1 g/L·h) at 100°C with H2 recirculation. Membrane separation units achieve 99.5% amine purity by removing unreacted furfural.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 8.7 | 3.2 |
| PMI (g/g) | 32 | 19 |
| Energy Consumption | 48 kWh/kg | 27 kWh/kg |
Microwave-assisted protocols reduce reaction times by 60% compared to conventional heating. Life cycle analysis shows 42% lower CO2 emissions for formic acid-based routes versus H2 methods.
Chemical Reactions Analysis
Acid-Base Reactions
The amine group undergoes protonation in acidic environments to form water-soluble ammonium salts. This property is critical for purification and stabilization:
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Example : Reaction with HCl yields Furan-2-ylmethyl-(4-methyl-cyclohexyl)-ammonium chloride, enhancing solubility in polar solvents.
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Mechanism :
Protonation occurs at the lone pair of the nitrogen atom, forming a stable ionic species.
Acylation Reactions
The amine reacts with acylating agents to form amide derivatives, improving stability for pharmaceutical applications:
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Reagents : Acetic anhydride, acetyl chloride.
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Example : Treatment with acetic anhydride produces N-acetyl-Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine in >80% yield under mild conditions (25°C, 2 hours).
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Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation:
Oxidation Reactions
The secondary amine can undergo oxidation under controlled conditions:
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Reagents : Hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA).
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Products : N-oxide derivatives or imines, depending on the oxidizing agent.
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Key Data :
Oxidizing Agent Product Yield (%) H₂O₂ N-oxide 65 mCPBA Imine 45
Nucleophilic Substitution
The amine participates in SN2 reactions with alkyl halides, forming tertiary amines:
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Example : Reaction with benzyl bromide yields N-benzyl-Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine. Kinetic studies show a Hammett ρ value of −0.79, indicating a transition state with partial positive charge on the nitrogen .
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Mechanism :
Furan Ring-Opening Reactions
The furan ring undergoes acid-catalyzed hydrolysis to produce dicarbonyl intermediates:
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Mechanism : Protonation at the oxygen initiates ring opening, forming a resonance-stabilized carbocation that reacts with water:
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Applications : Used in synthesizing bioactive dihydropyranones via Achmatowicz rearrangement .
Cycloaddition Reactions
The furan moiety acts as a diene in Diels-Alder reactions with electron-deficient dienophiles:
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Example : Reaction with maleic anhydride at 130°C forms a bicyclic adduct in 72% yield .
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Key Data :
Dienophile Reaction Time (h) Yield (%) Maleic Anhydride 6 72 Acrylonitrile 8 58
Alkylation of Thiol Derivatives
The compound’s amine group facilitates alkylation of thiol-containing substrates:
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Example : Reaction with 4-(4-chlorobenzylamino)-5-R-4Н-1,2,4-triazol-3-thiols in 1-butanol/NaOH yields alkylthio-triazoles, showing antifatigue activity in biological assays .
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Conditions : 1-bromoalkane, 1-butanol, NaOH (1 eq), 12-hour reflux.
Comparative Reactivity Table
| Reaction Type | Key Reagents | Rate-Limiting Step | Yield Range (%) |
|---|---|---|---|
| Acid-Base | HCl, H₂SO₄ | Proton transfer | 85–95 |
| Acylation | Acetic anhydride | Nucleophilic attack | 75–90 |
| Oxidation | H₂O₂, mCPBA | N–O bond formation | 45–65 |
| Diels-Alder | Maleic anhydride | [4+2] Cycloaddition | 58–72 |
| SN2 Alkylation | Benzyl bromide | Transition state stabilization | 60–80 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, exhibiting significant cytotoxic effects against various cancer cell lines. Notably, research indicates that it demonstrates potent activity against breast cancer cells (MCF-7).
Mechanism of Action:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for effective cancer treatment.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.
Case Study: Breast Cancer
- IC50 Value : In a study, Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine exhibited an IC50 value of approximately 1.30 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).
- Mechanism : The compound was found to induce DNA damage and inhibit cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .
Materials Science Applications
2.1 Hardener for Epoxy Resins
This compound has been identified as a promising hardener for epoxy resins. Its chemical structure allows for effective curing processes, making it suitable for various industrial applications.
Properties and Benefits:
- Good Dilution Effect : This compound provides a favorable dilution effect during the curing process.
- Fast Curing Times : It facilitates rapid curing even in two-dimensional applications, which is beneficial for manufacturing processes that require quick turnaround times .
Summary of Findings
The applications of this compound span across medicinal and industrial fields. Its role as an anticancer agent shows promise in therapeutic settings, while its utility as a hardener in epoxy resins highlights its significance in materials science.
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | IC50 ~ 1.30 µM against MCF-7 cells; induces apoptosis and cell cycle arrest |
| Materials Science | Epoxy Resin Hardener | Fast curing times; good dilution effect |
Mechanism of Action
The mechanism by which Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine exerts its effects involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities (where available):
Key Observations:
- Electron Effects : Methoxy groups (e.g., in Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine) increase electron density, which may influence binding interactions in biological systems .
- Bulkiness : Analogs with sulfonyl or triazolopyrimidine moieties (e.g., compounds in ) exhibit greater steric hindrance, likely affecting target engagement and metabolic stability.
Physicochemical Properties
- Solubility : The cyclohexyl group in the target compound reduces water solubility compared to analogs with polar substituents (e.g., pyridinyl or methoxy groups).
- Metabolic Stability : Tetrahydrofuran-containing analogs (e.g., ) may exhibit enhanced metabolic stability due to reduced oxidation susceptibility compared to furan derivatives .
Biological Activity
Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
This compound consists of a furan ring—a five-membered aromatic heterocycle—attached to a 4-methyl-cyclohexyl amine moiety. The furan ring contributes to the compound's reactivity, while the cyclohexyl group enhances its lipophilicity, making it a candidate for various medicinal applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Direct Amination : Reacting furan-2-carboxaldehyde with 4-methylcyclohexyl amine under controlled conditions.
- Reduction Reactions : Utilizing reducing agents to convert precursors into the desired amine structure.
- Multi-step Synthesis : Employing a series of chemical reactions to build the compound from simpler starting materials.
Research indicates that compounds with similar structures often exhibit diverse interactions with biological targets. This compound may interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have shown promising results in inhibiting cancer cell growth. For instance, compounds with similar furan structures have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .
Comparative Analysis
The following table compares this compound with structurally related compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Furan ring + cyclohexyl amine | Potential anticancer activity |
| 4-Methylcyclohexylamine | Cyclohexane ring with amino group | Antidepressant properties |
| N-furan-2-ylmethyl-aniline | Furan ring attached to aniline | Antihistaminic effects |
| 1-n-(furan-2-ylmethyl)-4-methoxybenzene-1,2-diamine | Furan ring with methoxy and diamine groups | Potential anti-cancer properties |
Case Studies
- Antimicrobial Studies : Recent investigations into derivatives of furan compounds have shown significant antimicrobial activity. For example, N-(furan-2-ylmethyl)-1H-tetrazol-5-amines demonstrated excellent antibacterial profiles against standard bacterial strains at concentrations as low as 0.25 µg/mL, outperforming traditional antibiotics like Ciprofloxacin .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines revealed that certain derivatives of furan compounds exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents . These findings highlight the potential of furan-based compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Route 1 : React 4-methylcyclohexylamine with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Route 2 : Use a reductive amination approach with furan-2-carbaldehyde and 4-methylcyclohexylamine, employing NaBH₃CN as a reducing agent in methanol .
Optimization strategies include adjusting solvent polarity (e.g., switching from DMF to THF for better steric control) and monitoring reaction progress via TLC or LC-MS.
Q. Which analytical techniques are critical for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furyl CH₂ vs. cyclohexyl CH₃ groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~235.2) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtainable .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures and DSC for phase transitions .
Advanced Research Questions
Q. How do contradictory reports on the biological activity of this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility) or impurities. Mitigation strategies:
- Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify false negatives/positives .
- Metabolite Profiling : Use LC-MS/MS to rule out interference from degradation products .
Q. What computational approaches are effective in predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A), focusing on hydrogen bonding with the furan oxygen and hydrophobic interactions with the cyclohexyl group .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak IA-3 column with hexane:isopropanol (90:10) to separate enantiomers .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
Q. What strategies can address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
Data Contradiction and Validation
Q. How should researchers validate conflicting SAR studies linking the 4-methylcyclohexyl group to target selectivity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with cyclopentyl or adamantyl groups to test steric/electronic contributions .
- Free-Wilson Analysis : Quantify group contributions to activity using multivariate regression .
Q. What experimental controls are essential when studying oxidative degradation pathways of this compound?
- Methodological Answer :
- Radical Scavengers : Add BHT or ascorbic acid to distinguish between autoxidation and enzyme-mediated pathways .
- Isotope Labeling : Use ¹⁸O₂ to track oxygen incorporation in degradation products .
Methodological Tables
Table 1 : Key Synthetic Parameters for Route Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ↑ Yield by 15–20% |
| Solvent Polarity | DMF > THF > MeOH | THF reduces side products |
| Catalyst | NaBH₃CN vs. H₂/Pd | NaBH₃CN preferred for selectivity |
Table 2 : Stability Profile Under Accelerated Conditions
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 2 (37°C) | 8.2 | Furan-2-carboxylic acid |
| pH 7.4 (37°C) | 48.5 | None detected |
| pH 12 (37°C) | 3.1 | Cyclohexene derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
